

PQR626: A Technical Guide to a Novel Brain-Penetrant mTOR Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **PQR626**

Cat. No.: **B15543652**

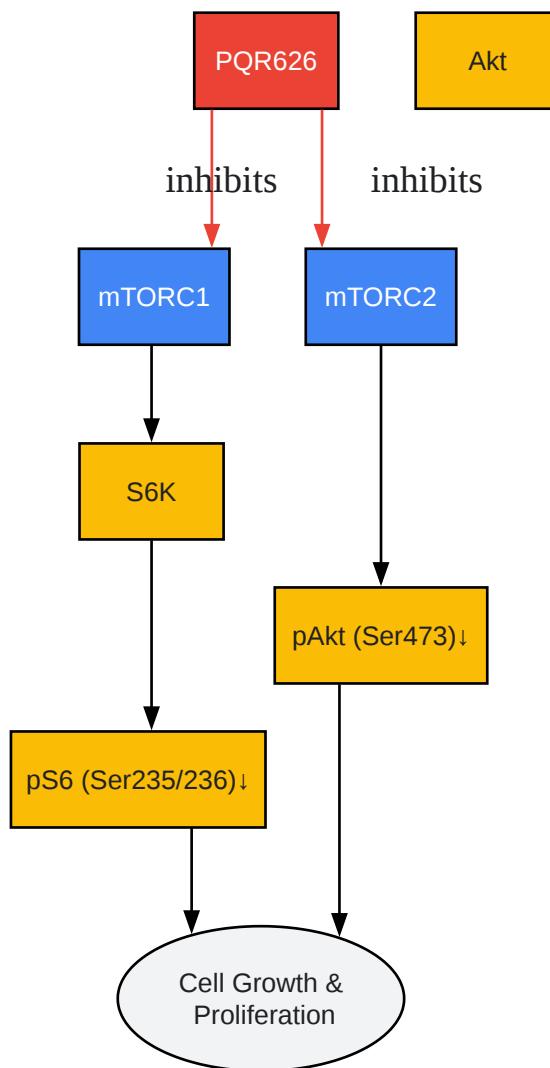
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

PQR626 is a potent, selective, and orally bioavailable mTOR kinase inhibitor with excellent brain penetrance. Developed as a potential therapeutic for neurological disorders characterized by hyperactive mTOR signaling, such as Tuberous Sclerosis Complex (TSC), **PQR626** has demonstrated significant efficacy in preclinical models. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data for **PQR626**. Detailed methodologies for pivotal in vitro and in vivo studies are presented, along with visualizations of its signaling pathway and experimental workflows to support further research and development efforts.

Chemical Structure and Properties


PQR626, a rapamycin derivative, is chemically identified as 4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine.^[1] Its key chemical and physical properties are summarized in the table below.

Property	Value
IUPAC Name	4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine
Molecular Formula	C20H27F2N7O2
Molecular Weight	435.47 g/mol [2] [3]
CAS Number	1927857-98-4
Appearance	Powder

Mechanism of Action and Signaling Pathway

PQR626 is a potent inhibitor of the mechanistic target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.[\[1\]](#)[\[4\]](#) **PQR626** targets the ATP-binding site of the mTOR kinase domain, thereby inhibiting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).

The inhibitory activity of **PQR626** on the mTOR signaling pathway has been demonstrated through the reduced phosphorylation of key downstream effectors. Specifically, **PQR626** treatment leads to decreased phosphorylation of ribosomal protein S6 (S6) at Ser235/236, a substrate of the mTORC1-activated S6 kinase (S6K), and reduced phosphorylation of protein kinase B (PKB/Akt) at Ser473, a direct substrate of mTORC2.

[Click to download full resolution via product page](#)

PQR626 inhibits both mTORC1 and mTORC2 signaling pathways.

Preclinical Data

In Vitro Potency and Selectivity

PQR626 demonstrates high potency against mTOR with an IC₅₀ of 5 nM and a Ki of 3.6 nM. In cellular assays using the A2058 melanoma cell line, **PQR626** effectively inhibited the phosphorylation of mTORC1 and mTORC2 substrates.

Assay	Cell Line	Endpoint	IC50 (nM)
mTOR Kinase Assay	-	mTOR Inhibition	5
In-Cell Western Blot	A2058	pS6 (S235/S236) Inhibition	87
In-Cell Western Blot	A2058	pPKB (S473) Inhibition	197

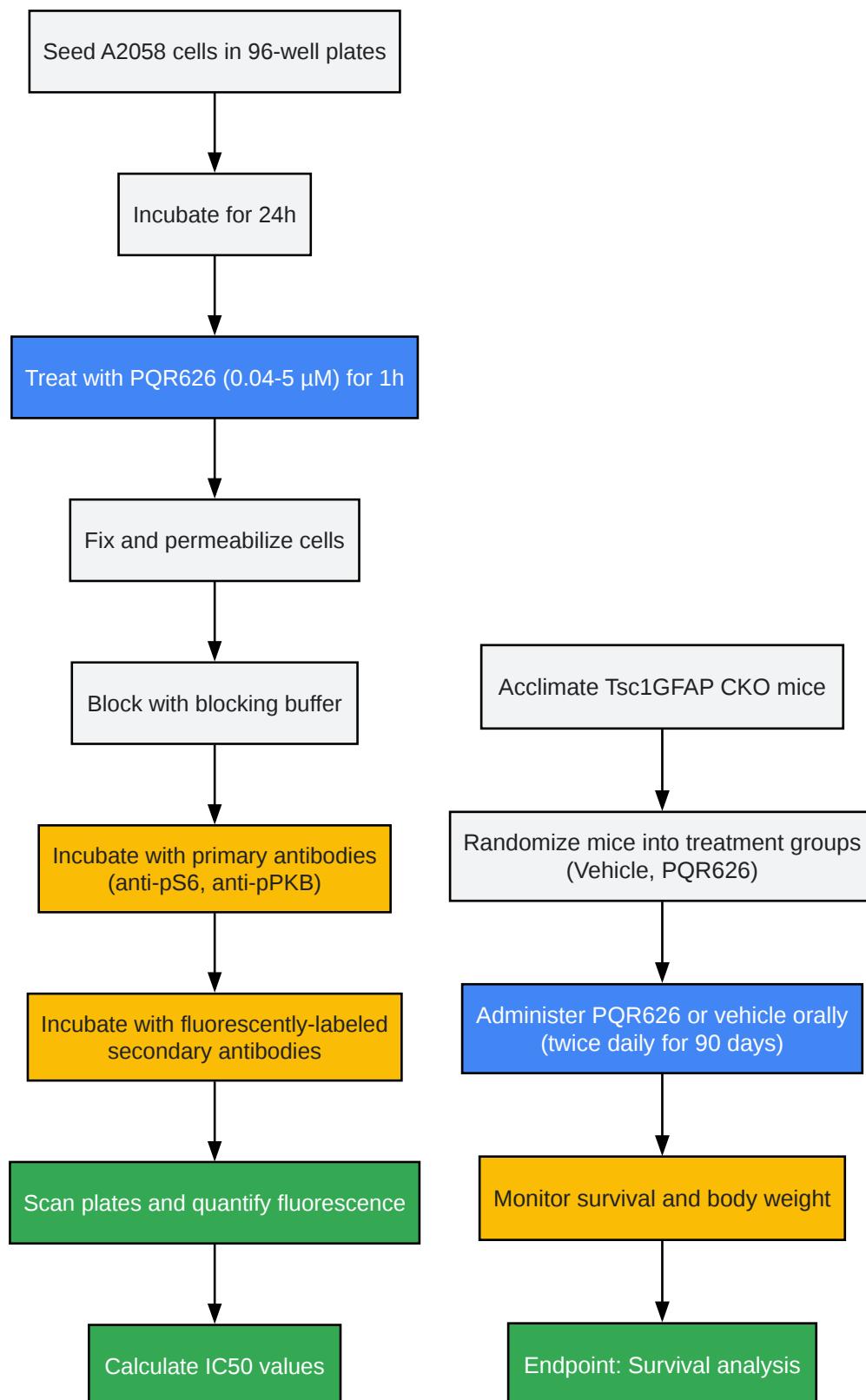
Furthermore, kinase-wide screening has revealed that **PQR626** is highly selective for mTOR against a broad panel of other kinases.

In Vivo Efficacy in a Tuberous Sclerosis Complex Model

The in vivo efficacy of **PQR626** was evaluated in a genetically engineered mouse model of Tuberous Sclerosis Complex, the Tsc1GFAP CKO mice. These mice have a conditional inactivation of the Tsc1 gene in glial cells, leading to hyperactivation of mTOR signaling and a severe neurological phenotype, including premature mortality. Oral administration of **PQR626** significantly reduced the loss of Tsc1-induced mortality in these mice.

Animal Model	Treatment	Dose	Outcome
Tsc1GFAP CKO mice	PQR626 (orally, twice daily for 90 days)	10, 25, 50 mg/kg	Significantly reduced mortality compared to vehicle

Pharmacokinetics


Pharmacokinetic studies in female C57BL/6J mice have demonstrated that **PQR626** is orally bioavailable and brain-penetrant.

Species	Dose (oral)	Cmax	T1/2
Mouse (C57BL/6J)	10 mg/kg	1096 ng/mL	3.0 h

Experimental Protocols

In-Cell Western Blot for mTOR Pathway Inhibition

This protocol describes the methodology used to assess the cellular potency of **PQR626** in inhibiting mTOR signaling.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 4-(Difluoromethyl)-5-(4-((3 R,5 S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor for the Treatment of Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [PQR626: A Technical Guide to a Novel Brain-Penetrant mTOR Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15543652#pqr626-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com